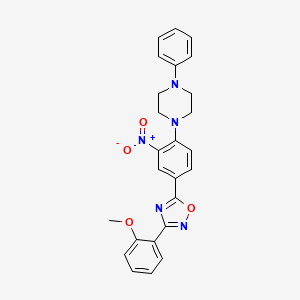
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide, also known as MOA-728, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the activity of downstream signaling pathways, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been shown to have a range of biochemical and physiological effects, including enhancing synaptic plasticity, improving learning and memory, reducing pain perception, and reducing anxiety and depression-like behaviors. These effects are thought to be mediated by the enhancement of mGluR5 activity and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in lab experiments is its high selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitter systems. Additionally, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been shown to have a good safety profile, with no significant side effects reported in animal studies. However, one limitation of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide. One area of interest is the potential therapeutic use of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. Another area of interest is the development of more potent and selective PAMs of mGluR5, which may have even greater potential for therapeutic use. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide and its potential role in various physiological processes.
Synthesemethoden
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-(o-tolyloxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a base to yield N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to enhance the activity of mGluR5, which is involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and pain perception. N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been used to study the role of mGluR5 in these processes, as well as in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-3-4-9-16(12)23-11-17(22)20-15-8-5-7-14(10-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYVYECIGQUXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














